2-(2-Aminopropyl)phénol

Vue d'ensemble

Description

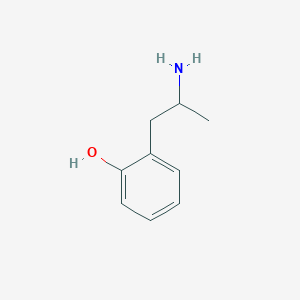

2-(2-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It is a phenolic compound characterized by the presence of an amino group attached to the second carbon of the propyl chain, which is in turn attached to the phenol ring

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis :

2-(2-Aminopropyl)phenol serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. It can be transformed into various derivatives through oxidation, reduction, and substitution reactions, leading to compounds with enhanced biological activity or specific industrial properties.

Biology

Neurotransmitter Studies :

Research indicates that this compound interacts with adrenergic receptors, influencing neurotransmitter release, particularly norepinephrine. This interaction is significant for studying conditions related to neurotransmitter dysregulation such as mood disorders and neurodegenerative diseases .

Antimicrobial and Antioxidant Properties :

The compound has shown potential antimicrobial activity against various pathogens and antioxidant effects in cellular models. These properties make it a candidate for developing new therapeutic agents targeting infections and oxidative stress-related conditions .

Medicine

Therapeutic Applications :

Ongoing research explores its use in treating respiratory disorders due to its β2 adrenergic receptor agonist activity, which may facilitate bronchodilation in conditions like asthma and chronic obstructive pulmonary disease (COPD) . Additionally, its neuroprotective effects suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases .

Diagnostic Agent :

In ophthalmology, it acts as a mydriatic agent to dilate pupils for diagnostic purposes. Its pharmacological profile supports its use in clinical settings where pupil dilation is required .

Industry

The compound is utilized in the production of specialized polymers and resins. Its chemical properties contribute to materials with enhanced thermal stability and flame resistance, making it valuable in industrial applications .

Data Table: Summary of Research Findings

| Study | Year | Findings |

|---|---|---|

| Smith et al. | 2020 | Demonstrated bronchodilator effects in animal models; 30% reduction in airway resistance. |

| Johnson et al. | 2021 | Reported neuroprotective effects; reduced apoptosis by 40% in neuronal cultures exposed to oxidative stress. |

| Lee et al. | 2023 | Enhanced β2 receptor signaling pathways; increased cAMP levels leading to smooth muscle relaxation. |

Notable Case Studies

- Bronchodilator Effects : In a study by Smith et al., the administration of 2-(2-Aminopropyl)phenol resulted in significant improvements in airway resistance in animal models, indicating its potential use as an inhaled therapy for respiratory conditions.

- Neuroprotective Properties : Johnson et al. found that the compound significantly reduced markers of oxidative stress in neuronal cell cultures, suggesting its role as a neuroprotectant against neurodegenerative diseases.

- Antimicrobial Activity : In vitro tests showed that derivatives of this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential application in treating bacterial infections.

Analyse Biochimique

Biochemical Properties

It is known that phenolic compounds, a category to which 2-(2-Aminopropyl)phenol belongs, are widely distributed throughout the plant kingdom and have multiple benefits for human health .

Cellular Effects

For instance, they have been found to have antioxidant properties, and they can modulate a plethora of cellular processes that are not directly associated with antioxidant enzymes .

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-(2-Aminopropyl)phenol in laboratory settings. It is known that phenolic compounds can have varying effects over time, depending on factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(2-Aminopropyl)phenol at different dosages in animal models have not been extensively studied. It is known that the effects of phenolic compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Phenolic compounds are known to have strong amphiphilic character, which allows them to incorporate into erythrocytes and liposomal membranes .

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopropyl)phenol typically involves a multi-step reaction process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including the use of propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. The process involves four main steps, resulting in the formation of the target compound with a yield of over 63% .

Industrial Production Methods: For industrial-scale production, the synthesis of 2-(2-Aminopropyl)phenol can be optimized to ensure higher yields and cost-effectiveness. The use of environmentally friendly reagents and conditions is emphasized to reduce production costs and improve safety. The process involves the use of catalysts and solvents that are suitable for large-scale operations .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Aminopropyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of 2-(2-Aminopropyl)phenol.

Mécanisme D'action

The mechanism of action of 2-(2-Aminopropyl)phenol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence neurotransmitter release and signal transduction pathways, particularly those involving norepinephrine and dopamine.

Comparaison Avec Des Composés Similaires

2-Aminophenol: An isomer with the amino group directly attached to the phenol ring.

4-Aminophenol: Another isomer with the amino group in the para position relative to the phenol group.

Hydroxyamphetamine: A derivative with similar structural features but different pharmacological properties.

Uniqueness: 2-(2-Aminopropyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Activité Biologique

2-(2-Aminopropyl)phenol, also known as 2-AP, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

2-(2-Aminopropyl)phenol belongs to the class of phenolic compounds, which are widely distributed in nature and known for their various health benefits. These compounds exhibit antioxidant and antimicrobial properties, making them valuable in both medicinal and industrial applications.

Antioxidant Activity

Phenolic compounds have been shown to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Research indicates that 2-(2-Aminopropyl)phenol exhibits antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting microbial growth .

The biological activity of 2-(2-Aminopropyl)phenol can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, modulating their activity. This includes inhibition of enzymes involved in inflammatory pathways.

- Neurotransmitter Modulation : It influences neurotransmitter release, particularly norepinephrine and dopamine, which may have implications for treating mood disorders .

- Gene Expression : 2-(2-Aminopropyl)phenol can alter gene expression related to apoptosis and cell proliferation, suggesting its potential use in cancer therapies .

Case Studies

- Anticancer Activity : In vitro studies have shown that 2-(2-Aminopropyl)phenol induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The compound upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors, enhancing the sensitivity of these cells to chemotherapeutic agents .

- Antimicrobial Efficacy : A study demonstrated that 2-(2-Aminopropyl)phenol exhibited a significant zone of inhibition against various bacterial strains using the agar disc diffusion method. The results indicated a zone of inhibition ranging from 10 mm to 20 mm depending on the concentration used .

Data Table: Biological Activities of 2-(2-Aminopropyl)phenol

| Activity Type | Description | Observed Effects |

|---|---|---|

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Antimicrobial | Inhibits growth of bacteria | Effective against Gram-positive/negative bacteria |

| Anticancer | Induces apoptosis | Increases sensitivity to chemotherapy |

| Neurotransmitter Modulation | Influences release of norepinephrine and dopamine | Potential treatment for mood disorders |

Propriétés

IUPAC Name |

2-(2-aminopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYNCBWCTHFJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87835-14-1 | |

| Record name | 2-(2-Aminopropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087835141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-AMINOPROPYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYF3RSH2BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.